N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

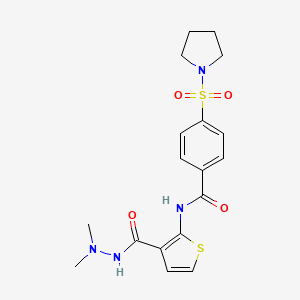

N-(3-(2,2-Dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a thiophene core substituted with a 2,2-dimethylhydrazinecarbonyl group and a benzamide moiety modified with a pyrrolidin-1-ylsulfonyl substituent. The molecule integrates multiple pharmacophoric elements:

- Thiophene ring: Provides aromaticity and electron-rich characteristics, common in bioactive compounds.

- Pyrrolidin-1-ylsulfonyl benzamide: The sulfonamide group enhances solubility and bioavailability, while the pyrrolidine ring introduces steric bulk and basicity.

Synthetic routes for analogous compounds (e.g., hydrazinecarbothioamides and triazoles) involve nucleophilic addition of hydrazides to isothiocyanates, cyclization under basic conditions, and S-alkylation . Spectral characterization (IR, NMR) confirms tautomeric preferences and functional group integrity, as seen in related triazole-thione derivatives .

Properties

IUPAC Name |

N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S2/c1-21(2)20-17(24)15-9-12-27-18(15)19-16(23)13-5-7-14(8-6-13)28(25,26)22-10-3-4-11-22/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLUETIFOCNYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene derivatives and the introduction of hydrazine and sulfonamide functionalities. The general synthetic route can be summarized as follows:

- Formation of Thiophene Core : Starting from 2,2-dimethylhydrazinecarbonyl derivatives, thiophene rings are constructed through cyclization reactions.

- Introduction of Sulfonamide : The pyrrolidine ring is attached via a sulfonamide linkage to enhance biological activity.

- Final Coupling : The benzamide moiety is introduced to complete the structure.

Antitumor Activity

Recent studies have indicated that compounds containing thiophene and hydrazine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative activity of related thiophene derivatives against human breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines, showing promising results .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth and division.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Targeting Specific Proteins : Similar compounds have been shown to bind to proteins involved in tumor progression, potentially disrupting their function.

Case Studies

- Antiproliferative Studies : A series of derivatives based on the thiophene scaffold were tested for their cytotoxicity. The results indicated that modifications at specific positions significantly enhanced their activity against cancer cell lines .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound to various target proteins. These studies suggest that the compound could effectively interact with proteins involved in cancer metabolism and proliferation .

Data Table

| Compound Name | Structure | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|---|

| This compound | Structure | Antiproliferative | MCF7 | 15 |

| Related Thiophene Derivative | - | Antiproliferative | HCT116 | 20 |

Comparison with Similar Compounds

Structural Analogues with Sulfonamide Substituents

The pyrrolidin-1-ylsulfonyl group in the target compound distinguishes it from other sulfonamide derivatives. Key comparisons include:

Key Observations :

- Pyrrolidine sulfonamides (target compound) balance lipophilicity and basicity, favoring membrane permeability. Morpholine analogues (Compound 87) may exhibit better aqueous solubility but reduced CNS penetration .

Hydrazine Derivatives

The 2,2-dimethylhydrazinecarbonyl group in the target compound contrasts with other hydrazine-based structures:

Key Observations :

- Dimethyl substitution in the target compound’s hydrazine moiety likely reduces metabolic degradation compared to unsubstituted hydrazines .

- Thione derivatives () exhibit tautomerism, influencing their biological activity and stability .

Heterocyclic Cores

The thiophene ring in the target compound contrasts with benzothiazole () or pyrimidine () cores:

Key Observations :

- Thiophene’s electron-rich nature enhances interactions with aromatic residues in enzyme active sites.

- Benzothiazole cores () may offer fluorescence for imaging applications .

Q & A

Basic: What are the key steps for synthesizing N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step synthesis : Begin with coupling the thiophene-carboxylic acid derivative (e.g., 2,2-dimethylhydrazinecarbonylthiophene) to the benzamide core via amide bond formation. Introduce the pyrrolidin-1-ylsulfonyl group using sulfonylation reagents like sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to track intermediates. Adjust parameters such as temperature (40–80°C for sulfonylation), solvent polarity (e.g., DCM or THF), and pH (neutral for amide coupling) to enhance yield and purity .

- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane. Confirm purity via HPLC (>95%) .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm, pyrrolidine methylenes at δ 2.5–3.5 ppm) and carbon backbone integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] for CHNOS) and detect impurities .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650 cm, sulfonyl S=O at ~1350 cm) .

Basic: How can researchers address solubility challenges for in vitro bioactivity assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted with buffered saline or cell culture media. Validate compatibility with assay conditions via negative controls .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzamide or pyrrolidine moieties while preserving core pharmacophores .

Advanced: What computational strategies are recommended for predicting biological targets or binding affinities?

Methodological Answer:

- Molecular Docking : Employ software like AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinases). Use the compound’s InChIKey for 3D structure generation .

- QSAR Modeling : Train models on analogs with reported bioactivity (e.g., sulfonamide-containing compounds) to predict IC values or selectivity .

Advanced: How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

- Core Modifications :

- Assay Design : Test analogs against panels of enzymatic targets (e.g., proteases, oxidases) and cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (IC determination) .

Advanced: How can contradictory bioactivity data between studies be resolved?

Methodological Answer:

- Replicate conditions : Standardize assay protocols (e.g., cell passage number, serum concentration) and compound purity thresholds (>95%) .

- Orthogonal assays : Confirm results using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

- Meta-analysis : Compare data across published analogs (e.g., sulfonamide derivatives in PubChem) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.